2-[2-(1-Piperidinyl)ethyl]morpholine
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-4-11-10-12-5-9-14-11/h11-12H,1-10H2 |
InChI Key |
YVHBWKPRHCXHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CNCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share core morpholine-piperidine/piperazine frameworks but differ in substituents, stereochemistry, and biological targets:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
While explicit data for this compound are absent, comparisons can be drawn:
- Solubility: Morpholine-triazole derivatives () exhibit enhanced aqueous solubility due to polar triazole groups, whereas chloro/thienopyrimidine hybrids () are more lipophilic .
- Molecular Weight : Most analogs fall within 300–500 Da, aligning with Lipinski’s rule for drug-likeness.
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
A primary method involves the nucleophilic substitution of halogenated precursors with morpholine. For instance, 1-N-(2-chloroethyl)piperidine reacts with morpholine in the presence of a base, facilitating the displacement of the chloride group. This reaction typically employs solvents such as toluene or acetonitrile and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) .
Reaction Scheme :
Key Conditions :
-
Solvent : Toluene or acetonitrile
-
Base : NaOH or K₂CO₃
-
Temperature : Room temperature to reflux (25–80°C)
Example Protocol :
-
Combine 1-N-(2-chloroethyl)piperidine (1 equiv.) and morpholine (1.2 equiv.) in dry acetonitrile.
-
Add K₂CO₃ (2 equiv.) and reflux for 12 hours.
-
Filter, concentrate, and purify via column chromatography (yield: 70–85%) .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method enhances yields by minimizing side reactions and improving energy efficiency .
Procedure :
-
Mix 1-N-(2-chloroethyl)piperidine and morpholine in a 1:1.2 molar ratio.
-
Add triethylamine (Et₃N) as a catalyst and irradiate at 100°C for 10 minutes.
-
Isolate the product via aqueous work-up and recrystallization (yield: 88–92%) .
Advantages :
-
Time Efficiency : 5–10 minutes vs. conventional 12 hours.
Two-Step Alkylation and Cyclization
An alternative approach involves synthesizing the ethyl bridge before introducing the piperidine and morpholine moieties. For example, ethylene dihalides can serve as linkers:
Step 1 : React 1,2-dibromoethane with piperidine to form 1-(2-bromoethyl)piperidine.
Step 2 : Substitute the remaining bromide with morpholine under basic conditions .
Optimization Insights :
-
Solvent Choice : Dichloromethane (DCM) improves solubility of intermediates.
-
Temperature Control : Maintaining 0–5°C during bromide displacement prevents oligomerization .
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Microwave Synthesis | Two-Step Alkylation |
|---|---|---|---|
| Reaction Time | 12–24 hours | 5–10 minutes | 8–16 hours |
| Yield | 70–85% | 88–92% | 65–75% |
| Purification | Column chromatography | Recrystallization | Distillation |
| Scalability | Moderate | High | Low |
Critical Observations :
-
Microwave methods offer superior yields and efficiency but require specialized equipment.
-
Nucleophilic substitution remains the most scalable for industrial applications .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance reproducibility and safety. Key factors include:
-
Catalyst Recycling : Recovering bases like K₂CO₃ reduces costs.
-
Solvent Recovery : Toluene and acetonitrile are distilled and reused .
Case Study :
A pilot plant achieved 85% yield using a continuous flow system with residence times under 30 minutes, demonstrating feasibility for ton-scale manufacturing .
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(1-piperidinyl)ethyl]morpholine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting morpholine derivatives with halogenated piperidine precursors under basic conditions (e.g., NaOH) can yield the target compound. Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization using ethanol/water mixtures. Characterization via H NMR (600 MHz, DMSO-d6) should confirm key signals: δ 2.42–2.98 ppm (piperidine N–CH₂), 3.52 ppm (morpholine ring protons), and 7.42–8.21 ppm (aromatic protons if substituted) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Core techniques include:
- NMR Spectroscopy : Confirm structural integrity using H and C NMR. For example, H NMR in DMSO-d6 resolves morpholine (δ 3.52 ppm) and piperidine (δ 2.42–2.98 ppm) protons .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 228.33 for C₁₂H₂₄N₂O₂) and assess purity .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
Q. What are the known biological targets or receptor interactions for this compound?
- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., 4-[2-(3-piperidinylmethoxy)ethyl]morpholine) show affinity for σ receptors and monoamine transporters. In vitro assays (radioligand binding, IC₅₀ measurements) using HEK293 cells transfected with target receptors are recommended for specificity profiling .
Advanced Research Questions
Q. How do stereochemical variations (e.g., chiral centers) impact the compound’s biological activity?
- Methodological Answer : Chiral configurations (e.g., (2R,6S)-dimethyl substitution) alter receptor binding kinetics. For example, enantiomers of related morpholine-piperidine hybrids show 10–100× differences in σ receptor affinity. Resolve stereochemistry via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) and validate using circular dichroism (CD) spectroscopy. Activity comparisons require enantioselective synthesis and parallel biological screening .
Q. How can researchers resolve contradictory data on receptor binding affinities across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using:
- Uniform Cell Lines : Use HEK293 or CHO-K1 cells stably expressing human receptors.
- Control Compounds : Include reference ligands (e.g., haloperidol for σ receptors).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Methodological Answer : Stability challenges arise from hydrolysis of the morpholine ring. Mitigate via:
- pH Adjustment : Maintain buffers at pH 6.5–7.5 to minimize degradation.
- Lyophilization : Store lyophilized powder at −80°C and reconstitute in DMSO for in vivo dosing.
- Degradation Monitoring : Use UPLC-MS/MS to track hydrolysis products (e.g., morpholine-N-oxide) over time .
Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?
- Methodological Answer : Perform:
- Docking Studies : Use AutoDock Vina with receptor crystal structures (e.g., σ1 receptor PDB: 5HK1) to identify key binding residues (e.g., Glu172 interactions).
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (R² > 0.8) .
Comparative and Safety Questions
Q. How does this compound compare to structurally similar morpholine-piperidine hybrids in terms of metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes, NADPH cofactor) reveal that ethyl-linked hybrids (e.g., this compound) exhibit higher t₁/₂ (∼45 min) versus methyl-linked analogs (t₁/₂ ∼20 min). Monitor metabolites via high-resolution MS (e.g., Q-TOF) to identify oxidation sites .
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
